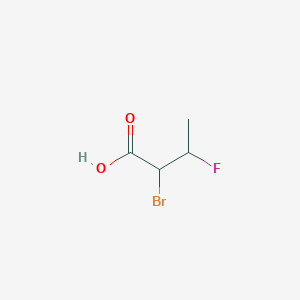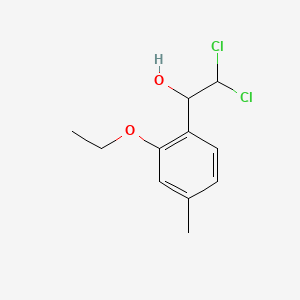
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is a chlorinated derivative of phenylethanol, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-ethoxy-4-methylphenyl)ethanol. This can be achieved using reagents such as concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol . The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated product.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanone.
Reduction: Formation of 1-(2-ethoxy-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-ethoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is unique due to the specific positioning of the ethoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H14Cl2O2 |
|---|---|
分子量 |
249.13 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2-ethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-15-9-6-7(2)4-5-8(9)10(14)11(12)13/h4-6,10-11,14H,3H2,1-2H3 |
InChI 键 |
POHIHQSCQGZWLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


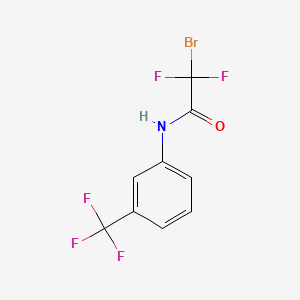

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
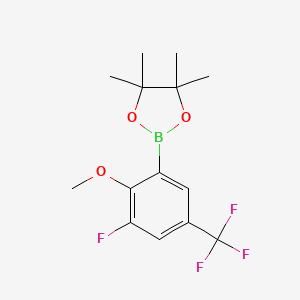
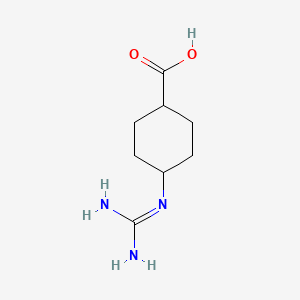

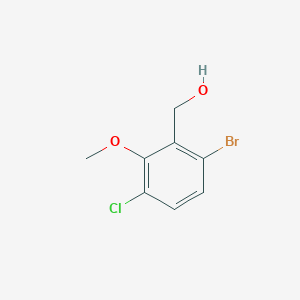
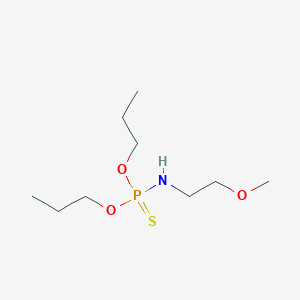


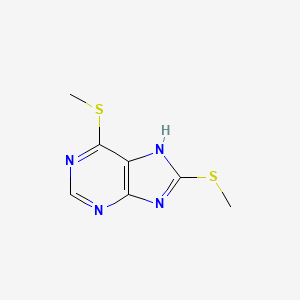
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)

